molecular formula C11H17N3 B13631123 rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline

rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline

Cat. No.: B13631123
M. Wt: 191.27 g/mol
InChI Key: CAQAYUMAHGRIPK-IUCAKERBSA-N
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Description

rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline: is a complex heterocyclic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis systems are commonly employed to achieve this .

Comparison with Similar Compounds

Uniqueness: rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline stands out due to its unique structural properties and potential for diverse applications in various scientific fields. Its ability to undergo a wide range of chemical reactions and its promising therapeutic potential make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(5aS,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline

InChI

InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

CAQAYUMAHGRIPK-IUCAKERBSA-N

Isomeric SMILES

CC1=NC2=C(N1)CC[C@H]3[C@@H]2CCCN3

Canonical SMILES

CC1=NC2=C(N1)CCC3C2CCCN3

Origin of Product

United States

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